“5-Bromo-1-methyl-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C8H7BrN2 . It is used for research purposes .
The molecular structure of “5-Bromo-1-methyl-1H-benzo[d]imidazole” consists of a benzimidazole core with a bromine atom at the 5th position and a methyl group attached to one of the nitrogen atoms .
“5-Bromo-1-methyl-1H-benzo[d]imidazole” is a solid compound . It has a molecular weight of 211.06 .
5-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles, which are characterized by a fused benzene and imidazole ring structure. This compound is notable for its bromine substitution at the 5-position and a methyl group at the 1-position of the benzimidazole ring. It has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities.
This compound is classified as:
The synthesis of 5-Bromo-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones, followed by bromination and methylation reactions. A common synthetic route includes:
The synthesis may be optimized using continuous flow reactors for industrial applications, which enhance yield and purity through controlled reaction conditions.
The molecular structure of 5-Bromo-1-methyl-1H-benzo[d]imidazole consists of a benzene ring fused with an imidazole ring, where:
Property | Value |
---|---|
Molecular Formula | C9H10BrN3 |
Molecular Weight | 240.10 g/mol |
IUPAC Name | 5-bromo-1-methyl-1H-benzo[d]imidazole |
InChI | InChI=1S/C9H10BrN3/c1-13-8-3-2-6(10)4-7(8)12-9(13)5-11/h2-4H,5,11H2,1H3 |
Canonical SMILES | CN1C2=C(C=C(C=C2)Br)N=C1CN |
5-Bromo-1-methyl-1H-benzo[d]imidazole can undergo several chemical reactions:
The specific conditions for these reactions often involve controlling temperature, pressure, and choice of solvents to optimize yields and selectivity.
The mechanism of action for 5-Bromo-1-methyl-1H-benzo[d]imidazole involves its interaction with biological targets, particularly DNA. It has been shown to bind to DNA grooves, exhibiting DNA-cleavage properties that may contribute to its cytotoxic effects against cancer cells. This interaction suggests potential applications in cancer therapy.
The physical properties include:
Key chemical properties include:
Safety data indicates that it is harmful if swallowed or in contact with skin . Proper handling precautions should be taken when working with this compound.
5-Bromo-1-methyl-1H-benzo[d]imidazole has various scientific applications:
This compound exemplifies the significance of heterocyclic compounds in drug discovery and development, highlighting its unique structural features that confer biological activity.
CAS No.:
CAS No.: 25887-39-2
CAS No.:
CAS No.:
CAS No.: 90176-82-2